(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983465
InChI: InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

CAS No.:

Cat. No.: VC15983465

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name [(3S)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol
Standard InChI InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m0/s1
Standard InChI Key AHVQFRHEQMSSOY-ZETCQYMHSA-N
Isomeric SMILES C[C@H]1CNC2=C(N1)C=C(C=C2)CO
Canonical SMILES CC1CNC2=C(N1)C=C(C=C2)CO

Introduction

(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral compound belonging to the tetrahydroquinoxaline family. It features a bicyclic structure consisting of a fused benzene and piperazine-like ring, with a hydroxymethyl group at the 6-position and a methyl group at the 3-position of the tetrahydroquinoxaline ring. The molecular formula of this compound is C10_{10}H14_{14}N2_{2}O, with a molecular weight of approximately 178.23 g/mol .

Biological Activities and Applications

Tetrahydroquinoxaline derivatives, including (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol, exhibit diverse biological activities. These include potential roles in medicinal chemistry, particularly in the development of therapeutic agents. The specific biological activity of this compound may vary based on its structural characteristics and substituents.

Biological ActivityPotential Applications
Antimicrobial PropertiesDevelopment of new antibiotics.
Neuroprotective EffectsTreatment of neurodegenerative diseases.
Anti-inflammatory ActionsManagement of inflammatory conditions.

Synthesis Methods

The synthesis of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves several key steps, including the selection of appropriate solvents, temperature control during reactions, and purification techniques such as recrystallization or chromatography. These methods allow for the efficient production of the compound while providing opportunities for further modifications.

Synthesis StepDescription
Solvent SelectionChoosing solvents that optimize reaction conditions.
Temperature ControlMaintaining optimal temperatures to ensure high yields.
Purification TechniquesUsing recrystallization or chromatography to achieve purity.

Mechanism of Action and Interaction Studies

Studies on the interactions of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol with biological targets are essential for understanding its mechanism of action. These studies often involve in vitro assays and molecular docking simulations to predict binding affinities and interaction modes.

Interaction StudyMethod
In Vitro AssaysEvaluating biological activity in controlled environments.
Molecular Docking SimulationsPredicting how the compound binds to biological targets.

Chirality and Structural Similarities

The chirality of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is significant as it can influence its biological activity and interactions. Several compounds share structural similarities with this compound, including:

Compound NameStructure CharacteristicsUnique Features
1,2,3,4-TetrahydroquinoxalineBasic structure without substituentsServes as a parent compound for derivatives.
QuinoxalineAromatic analog lacking hydrogen saturationExhibits different reactivity due to aromaticity.
7-Chloro-1-methyl-3-methyl-tetrahydroquinoxalineContains chlorine substituent at position 7Enhanced antimicrobial properties due to chlorination.

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